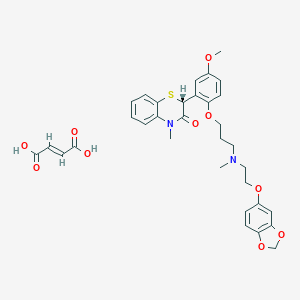

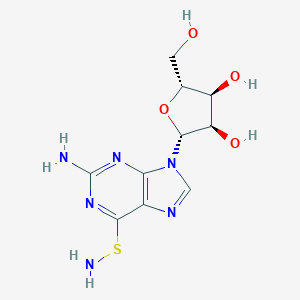

Sulfenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sulfenosine is a sulfur-containing nucleoside analog that has gained attention in recent years due to its potential use in scientific research. It was first synthesized in 1987 by Dr. Richard Robins and his team at the University of Connecticut. Since then, sulfenosine has been studied for its unique properties and potential applications in various fields of research.

Wirkmechanismus

Sulfenosine acts as an antimetabolite, inhibiting nucleic acid synthesis by interfering with the incorporation of nucleotides into DNA and RNA. It does this by mimicking the structure of nucleotides, which allows it to be incorporated into nucleic acids during replication. However, since sulfenosine lacks the necessary functional groups for further nucleotide incorporation, it causes premature termination of nucleic acid synthesis.

Biochemical and Physiological Effects:

Sulfenosine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Sulfenosine has also been shown to inhibit the activity of certain enzymes involved in nucleic acid metabolism, such as thymidylate synthase and dihydrofolate reductase.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of sulfenosine is its specificity for nucleic acid synthesis, which makes it useful for studying the mechanisms of DNA and RNA replication. Additionally, sulfenosine has a relatively low toxicity profile, which makes it a safer alternative to other nucleoside analogs. However, sulfenosine is not without its limitations. It has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, sulfenosine can be metabolized by certain enzymes, which can reduce its effectiveness in inhibiting nucleic acid synthesis.

Zukünftige Richtungen

There are several potential directions for future research on sulfenosine. One area of interest is the development of sulfenosine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanisms of action of sulfenosine and its potential applications in various fields of scientific research. Finally, the potential use of sulfenosine in combination with other drugs or therapies should be explored, as it may enhance its effectiveness and reduce its limitations.

In conclusion, sulfenosine is a promising compound with potential applications in various fields of scientific research. Its unique properties make it a useful tool for studying the mechanisms of DNA and RNA replication, as well as its potential use in cancer research and antiviral therapy. While there are limitations to its use, further research on sulfenosine and its derivatives may lead to new discoveries and breakthroughs in the field of science.

Synthesemethoden

Sulfenosine is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-thiouracil with 2,3,5-tri-O-benzoyl-D-ribose in the presence of a strong base. The resulting intermediate is then treated with trifluoroacetic acid to remove the benzoyl protecting groups, followed by purification to yield the final product.

Wissenschaftliche Forschungsanwendungen

Sulfenosine has been studied for its potential use in various fields of scientific research. It has been shown to have antiviral activity against certain viruses, including HIV and hepatitis B. Sulfenosine has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

Eigenschaften

CAS-Nummer |

123002-38-0 |

|---|---|

Produktname |

Sulfenosine |

Molekularformel |

C10H14N6O4S |

Molekulargewicht |

314.32 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-(2-amino-6-aminosulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H14N6O4S/c11-10-14-7-4(8(15-10)21-12)13-2-16(7)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1,12H2,(H2,11,14,15)/t3-,5-,6-,9-/m1/s1 |

InChI-Schlüssel |

WAWUMWFWTUMWJT-UUOKFMHZSA-N |

Isomerische SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2SN)N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2SN)N |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2SN)N |

Synonyme |

2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide sulfenosine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)

![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)